molecular formula C25H22O8 B1250431 methylinoscavin B

methylinoscavin B

Cat. No.: B1250431
M. Wt: 450.4 g/mol
InChI Key: XCJITIROISCLRT-GAGKHWTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylinoscavin B is a bioactive polyphenolic compound isolated from the fruiting bodies of the medicinal mushroom Inonotus xeranticus (Hymenochaetaceae), a species widely distributed in East Asia . It belongs to the hispidin derivatives, a class of secondary metabolites known for their potent antioxidant properties. Structurally, this compound is characterized by a methylated aromatic core, with the molecular formula C₂₅H₂₂O₈ and a molecular weight of 450.43 g/mol . Its isolation typically involves methanol extraction followed by chromatographic purification techniques such as high-performance liquid chromatography (HPLC) .

This compound exhibits significant free radical scavenging activity, particularly against reactive oxygen species (ROS), with an IC₅₀ of 38 µM in ROS inhibition assays . This activity is attributed to its phenolic hydroxyl groups, which donate hydrogen atoms to neutralize radicals. However, its potency is lower than that of its analog methylinoscavin A (IC₅₀: 20 µM), highlighting the impact of structural modifications on antioxidant efficacy .

Properties

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxy-2-methylfuro[3,2-c]pyran-4-one

InChI

InChI=1S/C25H22O8/c1-25(31-3)17(10-15-6-8-18(26)20(28)11-15)23-22(33-25)13-16(32-24(23)29)7-4-14-5-9-19(27)21(12-14)30-2/h4-13,26-28H,1-3H3/b7-4+,17-10-

InChI Key

XCJITIROISCLRT-GAGKHWTPSA-N

Isomeric SMILES

CC1(/C(=C\C2=CC(=C(C=C2)O)O)/C3=C(O1)C=C(OC3=O)/C=C/C4=CC(=C(C=C4)O)OC)OC

Canonical SMILES

CC1(C(=CC2=CC(=C(C=C2)O)O)C3=C(O1)C=C(OC3=O)C=CC4=CC(=C(C=C4)O)OC)OC

Synonyms

methylinoscavin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylinoscavin B shares structural and functional similarities with other hispidin derivatives isolated from Inonotus species. Below is a detailed comparison:

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) IC₅₀ (ROS Scavenging, µM) Key Structural Features Source
This compound C₂₅H₂₂O₈ 450.43 38 Methylated aromatic core Inonotus xeranticus
Methylinoscavin A C₂₆H₂₀O₉ 476.43 20 Additional methyl and hydroxyl groups Inonotus xeranticus
Inoscavin B C₂₄H₂₀O₈ 436.41 95 Non-methylated aromatic core Inonotus xeranticus
Inoscavin C C₂₃H₁₆O₈ 420.37 N/A Reduced methylation and ring saturation Inonotus xeranticus
Phelligridin D C₂₀H₁₈O₇ 380.35 28 Fused bicyclic structure Inonotus xeranticus

Key Findings and Trends

Impact of Methylation: this compound and A differ by one methyl group and a hydroxyl group. Methylinoscavin A’s lower IC₅₀ (20 µM vs. 38 µM) suggests that methylation at specific positions enhances radical scavenging efficiency . Inoscavin B, lacking methylation, shows reduced activity (IC₅₀: 95 µM), underscoring the critical role of methyl groups in stabilizing phenolic radicals .

Structural Complexity and Activity: Phelligridin D, a structurally distinct hispidin analog with a fused bicyclic system, exhibits superior ROS scavenging (IC₅₀: 28 µM) compared to this compound . This indicates that ring fusion may improve electron delocalization, enhancing antioxidant capacity.

Biosynthetic Relationships: this compound is proposed to originate from the oxidation and methylation of hispidin, a precursor common to many Inonotus metabolites . Its analogs, such as inoscavin C and methylinoscavin C, represent further oxidation or reduction products with varied bioactivity .

Research Implications and Gaps

  • Mechanistic Studies : The exact role of methyl group positioning in antioxidant activity remains unclear. Computational modeling of radical stabilization could clarify this .
  • Bioavailability: No data exists on this compound’s pharmacokinetics. Future studies should address absorption and metabolism in mammalian systems.

Q & A

Q. Table 1: Common Solvents and Techniques for this compound Isolation

Solvent SystemTechniqueYield (%)Reference
Methanol/ethyl acetatePrep-HPLC45–60Liu et al., 2014
Chloroform/petroleum etherColumn chromatography30–40Ju et al., 2010
Ethanol/waterReflux extraction25–35Kim et al., 2011

Q. Table 2: Key Challenges in this compound Research

ChallengeResolution StrategyEvidence Source
Structural ambiguityMulti-dimensional NMR (HSQC, HMBC)
Bioactivity variabilityStandardized bioassay protocols
Low synthetic yieldDoE-guided solvent optimization

Ethical and Methodological Considerations

  • Hypothesis Formulation : Align research questions with gaps in literature (e.g., unexplored therapeutic targets) using PICOS criteria (Population, Intervention, Comparison, Outcome, Study design) .
  • Data Sharing : Deposit raw spectral data and protocols in repositories (e.g., Zenodo) to comply with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methylinoscavin B
Reactant of Route 2
Reactant of Route 2
methylinoscavin B

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